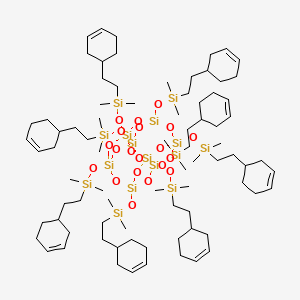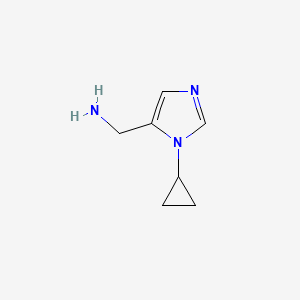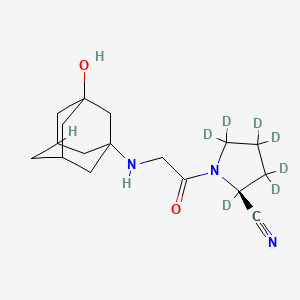
维格列汀-d7
描述
Vildagliptin-d7 is a deuterated derivative of a pyrrolidine-based compound Deuterium, a stable isotope of hydrogen, is incorporated into the molecule to enhance its stability and alter its pharmacokinetic properties
科学研究应用
Chemistry
The compound is used as a model molecule in studying deuterium isotope effects in chemical reactions. It helps in understanding reaction mechanisms and kinetics.
Biology
In biological research, the compound is used to study the metabolic pathways and enzyme interactions involving deuterated molecules. It serves as a tool to investigate the effects of deuterium on biological systems.
Medicine
The compound has potential applications in drug development. Deuterium incorporation can enhance the metabolic stability and reduce the toxicity of pharmaceutical compounds, making it a valuable candidate for therapeutic research.
Industry
In the industrial sector, the compound is used in the development of advanced materials and catalysts. Its unique properties make it suitable for applications in polymer science and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin-d7 involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as adamantane and pyrrolidine derivatives.
Deuteration: The incorporation of deuterium atoms is achieved through deuterium exchange reactions using deuterated solvents or reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is constructed through cyclization reactions under controlled conditions.
Functional Group Modifications:
Final Coupling: The final step involves coupling the modified pyrrolidine ring with the adamantyl moiety to form the target compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for efficient deuteration, and employing advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
作用机制
The mechanism of action of Vildagliptin-d7 involves its interaction with specific molecular targets. The deuterium atoms in the molecule can influence the binding affinity and stability of the compound with its targets. The hydroxy and amino groups play a crucial role in forming hydrogen bonds and other interactions with enzymes or receptors, modulating their activity and function.
相似化合物的比较
Similar Compounds
Vildagliptin-d7: is compared with other deuterated pyrrolidine derivatives and adamantyl-containing compounds.
Uniqueness
- The incorporation of deuterium atoms distinguishes this compound from its non-deuterated counterparts, providing enhanced stability and altered pharmacokinetic properties.
- The presence of both the adamantyl and pyrrolidine moieties in the same molecule offers unique structural and functional characteristics, making it a versatile compound for various applications.
属性
IUPAC Name |
(2S)-2,3,3,4,4,5,5-heptadeuterio-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,19,22H,1-8,10-11H2/t12?,13?,14-,16?,17?/m0/s1/i1D2,2D2,3D2,14D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOKIDBDQMKNDQ-KRANLNKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]1(C(C(C(N1C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)([2H])[2H])([2H])[2H])([2H])[2H])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



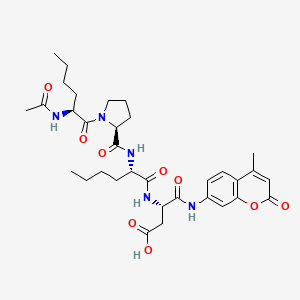
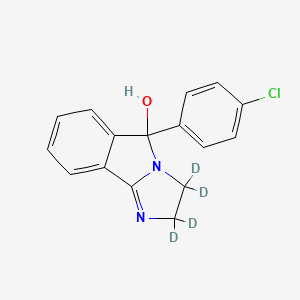

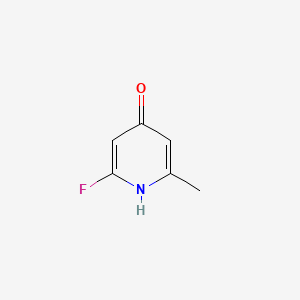

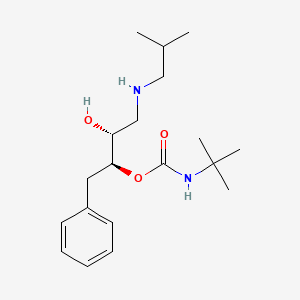
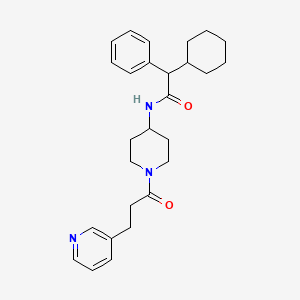
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)
